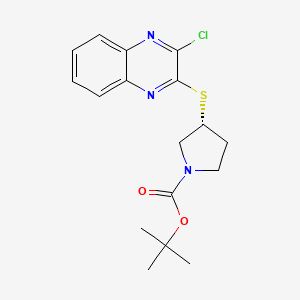![molecular formula C7H6ClN3O B13962500 5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13962500.png)
5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of an amino group at the 5th position and a chlorine atom at the 4th position on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- typically involves the reaction of o-phenylenediamine with urea under solid-phase conditions at temperatures ranging from 150 to 250°C. This reaction leads to the formation of benzimidazolone, which is then nitrated and reduced to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the reaction of o-phenylenediamine with urea, followed by nitration and reduction. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The amino and chloro groups on the benzimidazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, amines, and oxides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- has several scientific research applications:
作用機序
The mechanism of action of 2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
類似化合物との比較
Similar Compounds
Uniqueness
2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- is unique due to the presence of both an amino group and a chlorine atom on the benzimidazole ring. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H6ClN3O |
|---|---|
分子量 |
183.59 g/mol |
IUPAC名 |
5-amino-4-chloro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H6ClN3O/c8-5-3(9)1-2-4-6(5)11-7(12)10-4/h1-2H,9H2,(H2,10,11,12) |
InChIキー |
ZBPDNAWSFZIAOV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1N)Cl)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)






